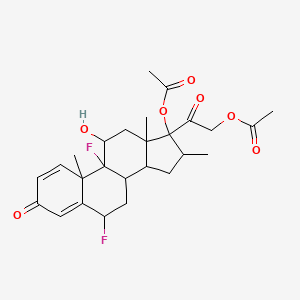

Diflorasone diacetate

Description

Properties

IUPAC Name |

[2-(17-acetyloxy-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32F2O7/c1-13-8-17-18-10-20(27)19-9-16(31)6-7-23(19,4)25(18,28)21(32)11-24(17,5)26(13,35-15(3)30)22(33)12-34-14(2)29/h6-7,9,13,17-18,20-21,32H,8,10-12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOBLHFUVNSFZPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)OC(=O)C)C)O)F)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32F2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40860488 | |

| Record name | 6,9-Difluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40860488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Mechanisms of Action of Diflorasone Diacetate

Glucocorticoid Receptor (GR) Binding and Intracellular Translocation

The journey of Diflorasone (B526067) diacetate's action begins in the cytoplasm of target cells, where it binds to the glucocorticoid receptor, initiating a cascade of events that culminates in the nucleus.

Cytoplasmic Binding and Ligand-Receptor Complex Formation

In its inactive state, the glucocorticoid receptor resides in the cytoplasm as part of a large multi-protein complex. nih.govnih.gov This complex includes chaperone proteins such as heat shock protein 90 (Hsp90) and heat shock protein 70 (Hsp70), which maintain the receptor in a conformation that is transcriptionally inactive but has a high affinity for ligand binding. nih.govyoutube.comyoutube.com

Upon entering the cell, Diflorasone diacetate, a synthetic glucocorticoid, binds to the ligand-binding domain of the GR. targetmol.compatsnap.comnih.gov This binding event triggers a conformational change in the receptor, leading to the dissociation of the chaperone proteins. youtube.comyoutube.comwikipedia.org The release of these proteins exposes the nuclear localization signals on the GR, allowing the newly formed ligand-receptor complex to be recognized by the cellular transport machinery. nih.gov

Table 1: Key Proteins in the Inactive Glucocorticoid Receptor Complex

| Protein | Function |

| Glucocorticoid Receptor (GR) | Binds to glucocorticoids like this compound, acting as a ligand-activated transcription factor. nih.gov |

| Heat Shock Protein 90 (Hsp90) | A chaperone protein that maintains the GR in a high-affinity ligand-binding state and prevents its nuclear translocation in the absence of a ligand. youtube.comnih.gov |

| Heat Shock Protein 70 (Hsp70) | Another chaperone protein involved in the proper folding and stabilization of the GR. youtube.comyoutube.comnih.gov |

| p23 | A co-chaperone that stabilizes the Hsp90-GR complex. youtube.comnih.gov |

| Immunophilins (e.g., FKBP51, FKBP52) | Proteins that are part of the larger heterocomplex and contribute to its stability and function. nih.gov |

Nuclear Translocation and Glucocorticoid Response Element (GRE) Interaction

The activated this compound-GR complex is then actively transported into the nucleus through the nuclear pore complex. patsnap.comnih.govnih.gov This translocation process is a critical step that allows the complex to access the cell's genetic material. youtube.com

Once inside the nucleus, the ligand-receptor complex can influence gene transcription through several mechanisms. The primary pathway involves the direct binding of the GR to specific DNA sequences known as Glucocorticoid Response Elements (GREs). targetmol.compatsnap.comnih.gov GREs are short, palindromic sequences of DNA located in the promoter regions of target genes. targetmol.comnih.govnih.gov The binding of the this compound-GR complex to GREs can either activate or repress the transcription of these genes. targetmol.comnih.gov

Transcriptional and Post-Transcriptional Modulation of Inflammatory Pathways

The interaction of the this compound-GR complex with DNA and other transcription factors leads to a profound shift in the cellular protein synthesis profile, favoring an anti-inflammatory state.

Regulation of Gene Expression by this compound

This compound's regulation of gene expression is a dual process involving both transactivation and transrepression. wikipedia.orgnih.govresearchgate.net

Transactivation: In this process, the this compound-GR complex binds to positive GREs, leading to the increased transcription of genes that encode anti-inflammatory proteins. wikipedia.org This mechanism is responsible for the synthesis of molecules that actively suppress inflammation. nih.gov

Transrepression: Conversely, the activated GR can inhibit the expression of pro-inflammatory genes. targetmol.comnih.gov This often occurs through the GR complex physically interacting with and inhibiting the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key drivers of inflammatory gene expression. wikipedia.org This interference prevents these pro-inflammatory factors from binding to their respective DNA response elements, thereby downregulating the production of inflammatory mediators. wikipedia.org

Upregulation of Anti-inflammatory Proteins (e.g., Lipocortin-1)

A cornerstone of this compound's anti-inflammatory action is the upregulation of Lipocortin-1, also known as Annexin (B1180172) A1. youtube.compatsnap.com The gene for Lipocortin-1 contains GREs in its promoter region, making it a direct target for transactivation by the this compound-GR complex. wikipedia.org

Lipocortin-1 plays a crucial role in inhibiting the inflammatory cascade by suppressing the activity of phospholipase A2. patsnap.comwikipedia.org Phospholipase A2 is a key enzyme responsible for the release of arachidonic acid from cell membranes. patsnap.com Arachidonic acid is the precursor for the synthesis of potent pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. patsnap.compatsnap.com By inducing the production of Lipocortin-1, this compound effectively blocks this pathway at an early stage, leading to a significant reduction in the synthesis of these inflammatory molecules. youtube.compatsnap.com

Downregulation of Pro-inflammatory Mediators (e.g., Cytokines, Chemokines)

Through the mechanism of transrepression, this compound effectively suppresses the production of a wide array of pro-inflammatory mediators. targetmol.comnih.gov By interfering with the signaling pathways of transcription factors like NF-κB, the this compound-GR complex inhibits the transcription of genes encoding various cytokines and chemokines. wikipedia.org

This leads to a decreased synthesis and release of key inflammatory signaling molecules, which in turn reduces the recruitment and activation of immune cells such as lymphocytes and macrophages to the site of inflammation. patsnap.com

Table 2: Pro-inflammatory Mediators Downregulated by this compound

| Mediator | Class | Role in Inflammation |

| Interleukin-1 (IL-1) | Cytokine | Promotes inflammation, fever, and the production of other inflammatory mediators. targetmol.compatsnap.comnih.gov |

| Interleukin-6 (IL-6) | Cytokine | Involved in the acute phase response, immune cell differentiation, and chronic inflammation. targetmol.compatsnap.comnih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Cytokine | A central regulator of inflammation, apoptosis, and immune cell activation. patsnap.com |

| Prostaglandins | Lipid Mediator | Cause vasodilation, pain, and fever. patsnap.compatsnap.com |

| Leukotrienes | Lipid Mediator | Promote bronchoconstriction, increased vascular permeability, and chemotaxis of immune cells. patsnap.compatsnap.com |

Inhibition of Phospholipase A2 Activity and Eicosanoid Biosynthesis

A cornerstone of this compound's anti-inflammatory effect is its ability to inhibit the activity of phospholipase A2 (PLA2). patsnap.com This is not a direct enzymatic inhibition but rather an indirect effect mediated through the increased synthesis of a protein called lipocortin-1 (also known as annexin A1). patsnap.com Lipocortin-1 physically interacts with and inhibits PLA2, thereby preventing the release of arachidonic acid from cell membrane phospholipids.

The inhibition of arachidonic acid release is a critical anti-inflammatory step, as arachidonic acid serves as the precursor for a wide range of pro-inflammatory eicosanoids. nih.govnih.gov By blocking this initial step, this compound effectively curtails the production of two major classes of inflammatory mediators:

Prostaglandins: Synthesized via the cyclooxygenase (COX) pathway, prostaglandins are potent vasodilators, induce erythema (redness), and contribute to the sensation of pain. researchgate.net

Leukotrienes: Produced through the lipoxygenase (LOX) pathway, leukotrienes are powerful chemoattractants for inflammatory cells, increase vascular permeability, and contribute to bronchoconstriction. nih.govnih.gov

By downregulating the synthesis of these potent mediators, this compound significantly reduces the cardinal signs of inflammation: swelling, redness, and pain. patsnap.com

Impact on Transcription Factor Activity (e.g., AP-1, NF-κB)

This compound, as a potent glucocorticoid, significantly impacts the activity of key pro-inflammatory transcription factors, notably Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB). These transcription factors are pivotal in orchestrating the genetic expression of a multitude of inflammatory mediators, including cytokines, chemokines, and adhesion molecules.

The suppressive effect of glucocorticoids on NF-κB is well-documented. One of the primary mechanisms involves the upregulation of the inhibitory protein IκBα. IκBα binds to NF-κB in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes. While direct studies on this compound's effect on IκBα are not extensively detailed in the provided results, this is a recognized mechanism for high-potency corticosteroids.

Similarly, glucocorticoids can interfere with the signaling pathways that lead to the activation of AP-1. This can occur through various mechanisms, including the direct interaction of the glucocorticoid receptor with components of the AP-1 complex, such as c-Jun and c-Fos, thereby inhibiting their transcriptional activity. Research has shown that in inflammatory skin conditions, both NF-κB and AP-1 are activated in keratinocytes and other skin cells. nih.gov The application of corticosteroids aims to counteract this activation.

Modulation of Inflammatory Cell Functions by this compound

The therapeutic efficacy of this compound also relies on its profound ability to modulate the function of various inflammatory cells that are key players in the pathogenesis of dermatological diseases.

Inhibition of Lymphocyte, Macrophage, and Eosinophil Activity

This compound exerts an inhibitory effect on the activity of several key inflammatory cell types. patsnap.com

Macrophages: As key cells of the innate immune system, macrophages contribute to inflammation through phagocytosis and the release of inflammatory mediators. nih.govnih.gov this compound can inhibit these macrophage functions, reducing the secretion of pro-inflammatory cytokines and enzymes that contribute to tissue damage.

Eosinophils: These granulocytes are particularly prominent in allergic inflammatory conditions. They release a variety of potent inflammatory mediators and cytotoxic proteins. Corticosteroids are known to inhibit the survival and activation of eosinophils.

While the general inhibitory effects on these cells are established, specific quantitative data on the degree of inhibition by this compound from the provided search results is limited.

Reduction of Cellular Chemotaxis and Infiltration

A crucial aspect of the inflammatory response is the recruitment of leukocytes from the bloodstream into the affected tissue, a process known as chemotaxis and infiltration. This compound effectively reduces this cellular influx. patsnap.comglobalrx.com By inhibiting the production of chemoattractant molecules such as leukotrienes and various chemokines (e.g., eotaxin for eosinophils), the chemical gradient that directs inflammatory cells to the site of inflammation is diminished. serviciodigestivotomelloso.esnih.govnih.gov This leads to a marked reduction in the number of inflammatory cells within the skin, a key factor in resolving inflammatory dermatoses. Studies on other corticosteroids have demonstrated a significant reduction in T-cell infiltration in inflamed skin following treatment. nih.gov

Vasoconstrictive Mechanisms Investigated in Research Models

A hallmark characteristic of topical corticosteroids, directly related to their anti-inflammatory activity, is their ability to cause vasoconstriction in the small blood vessels of the skin.

Exploration of Cutaneous Microcirculation Effects

The vasoconstrictive properties of this compound have been well-established in research models and are a key indicator of its potency. nih.govresearchgate.net This effect is visibly manifested as skin blanching or whitening at the site of application. The constriction of cutaneous microvasculature reduces blood flow to the inflamed area, which in turn decreases erythema (redness) and edema (swelling). patsnap.com

The potency of topical corticosteroids is often assessed using the vasoconstrictor assay, which measures the degree of skin blanching. Studies have shown that this compound is a high-potency corticosteroid. msdmanuals.com In a comparative study, this compound was found to be more potent than several other high-potency reference corticosteroids. nih.govresearchgate.net

| Compound | Relative Vasoconstrictor Potency |

| This compound | More Potent |

| Fluocinonide (B1672898) | Reference |

| Betamethasone (B1666872) 17-valerate | Reference |

| Fluocinolone (B42009) acetonide | Reference |

This table is based on findings from vasoconstrictor assays in healthy volunteers, indicating that this compound generally exhibited greater potency than the reference standards. nih.govresearchgate.net

Modern techniques such as laser Doppler flowmetry can be used to non-invasively measure changes in cutaneous blood flow, providing a more quantitative assessment of the vasoconstrictive effects of topical agents. nih.govnih.govfrontiersin.orgresearchgate.net This method allows for real-time evaluation of the impact on skin microcirculation.

Non-Genomic Mechanisms of Corticosteroid Action Relevant to this compound

This compound, a high-potency topical corticosteroid, is primarily recognized for its genomic mechanism of action, which involves binding to intracellular glucocorticoid receptors and subsequently modulating gene transcription. This process, however, does not account for the rapid onset of some of its therapeutic effects. A growing body of evidence supports the existence of non-genomic pathways through which corticosteroids can exert their effects within seconds to minutes. These mechanisms are initiated at the cell membrane and involve a cascade of signaling events that are independent of gene transcription and protein synthesis.

Membrane Interactions and Physicochemical Alterations

The initial step in the non-genomic action of corticosteroids like this compound involves their interaction with the cell membrane. Due to their lipophilic nature, these steroid molecules can intercalate into the lipid bilayer of the cell membrane. This insertion can lead to alterations in the physicochemical properties of the membrane, such as fluidity, permeability, and the function of membrane-associated proteins.

While direct studies on the specific effects of this compound on membrane fluidity are not extensively documented, research on other glucocorticoids has shown that they can decrease the fluidity of cell membranes. This change in membrane dynamics can, in turn, influence the activity of embedded enzymes and receptors, contributing to the rapid anti-inflammatory effects.

One of the noted non-genomic actions of this compound is the stabilization of lysosomal membranes. patsnap.com By reinforcing these membranes, it reduces the release of pro-inflammatory enzymes and mediators from lysosomes, thereby preventing further tissue damage and inflammation. patsnap.com This stabilizing effect is a direct physicochemical interaction with the lysosomal membrane.

The vasoconstrictive property of this compound is a well-established rapid response and is a key component of its anti-inflammatory action. patsnap.comdrugbank.com This effect, which reduces blood flow to the affected area, thereby decreasing erythema and edema, is believed to be mediated through non-genomic pathways at the level of the vascular smooth muscle cell membranes in the skin. patsnap.com

Table 1: Summary of Membrane Interactions and Physicochemical Alterations by Corticosteroids

| Interaction/Alteration | Consequence | Relevance to this compound |

| Intercalation into lipid bilayer | Altered membrane fluidity and permeability | Inferred based on the lipophilic nature of corticosteroids. |

| Stabilization of lysosomal membranes | Decreased release of inflammatory enzymes | A documented mechanism of action for this compound. patsnap.com |

| Vasoconstriction | Reduced blood flow, erythema, and edema | A key and rapid therapeutic effect of this compound. patsnap.comdrugbank.comnih.gov |

Rapid Cellular Responses Beyond Genomic Modulation

Beyond direct membrane alterations, this compound can trigger rapid intracellular signaling cascades that are independent of the classical genomic pathway. These responses are often mediated by putative membrane-bound glucocorticoid receptors or through the activation of second messenger systems.

Recent research has shed light on a specific rapid cellular response to diflorasone. A study investigating the immunosuppressive mechanisms of glucocorticoids in human primary T cells demonstrated that diflorasone, along with other glucocorticoids, rapidly suppresses the activation of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway. This inhibition occurs within hours of stimulation and is a significant non-genomic effect that contributes to its therapeutic efficacy in inflammatory conditions.

The following table summarizes the key findings of this study:

Table 2: Effect of Diflorasone on T-Cell Signaling Pathways

| Signaling Pathway | Effect of Diflorasone | Onset of Action | Implication |

| Early T-Cell Receptor (TCR) signaling | No significant effect | Immediate | The initial stages of T-cell activation are not the primary target. |

| Janus kinase (JAK)/STAT pathway | Strong and rapid suppression | Within 4-6 hours | A key non-genomic mechanism for the immunosuppressive effects of diflorasone. |

While direct evidence linking this compound to the modulation of other rapid signaling pathways such as the mitogen-activated protein kinase (MAPK), protein kinase A (PKA), and protein kinase C (PKC) pathways is not yet firmly established, these are recognized as common non-genomic pathways for corticosteroids. It is plausible that as a potent corticosteroid, this compound may also engage these pathways to exert some of its rapid anti-inflammatory and immunomodulatory effects.

Preclinical Research Models and Investigations of Biological Effects

In Vitro Studies on Cellular Responses to Diflorasone (B526067) Diacetate

In vitro models are fundamental in elucidating the cellular mechanisms through which pharmaceutical compounds exert their effects. For Diflorasone Diacetate, studies using human cell cultures have been instrumental in understanding its anti-inflammatory and anti-proliferative properties at a cellular level.

Keratinocyte hyperproliferation is a hallmark of certain inflammatory skin conditions, such as psoriasis. mdpi.com Laboratory studies have demonstrated that this compound directly inhibits the proliferation of human keratinocytes in vitro. caymanchem.comglpbio.combiomol.com This anti-proliferative effect is a key component of its mechanism of action in hyperproliferative skin disorders. nih.gov The use of human keratinocyte cell lines, such as HaCaT, is a widely accepted method for assessing the efficacy of compounds intended to treat conditions characterized by epidermal hyperproliferation. wipo.int

This compound's anti-inflammatory activity is significantly mediated by its ability to modulate the production of cytokines and chemokines, which are signaling proteins that orchestrate inflammatory responses. patsnap.com

Studies using primary human T cells stimulated to mimic an immune response showed that this compound strongly inhibits the release of Interleukin-2 (IL-2) and other cytokines. nih.gov The compound's mechanism involves suppressing the expression of pro-inflammatory cytokines, including IL-1, IL-2, and IL-6. patsnap.com

Furthermore, investigations into chemokine production have revealed specific effects of this compound. Chemokines such as RANTES (CCL5) and TARC (CCL17) are crucial for attracting T cells to sites of inflammation in allergic skin diseases. nih.gov In laboratory models of allergic contact dermatitis, this compound was shown to reduce the production of both RANTES and TARC. nih.govscispace.com Specifically, in a model using dinitrochlorobenzene (DNCB), this compound pretreatment diminished the increase in RANTES and reduced TARC levels. nih.gov

| Model System | Target Analyte | Observed Effect | Reference |

|---|---|---|---|

| Primary Human T-Cells | Interleukin-2 (IL-2) | Strongly inhibited release | nih.gov |

| Mouse Model of Allergic Contact Dermatitis (DNCB-induced) | RANTES (CCL5) | Diminished increase | nih.gov |

| Mouse Model of Allergic Contact Dermatitis (DNCB-induced) | TARC (CCL17) | Reduced | nih.gov |

| Mouse Model of Allergic Contact Dermatitis (TDI-induced) | RANTES (CCL5) | Diminished increase | nih.gov |

Animal Model Investigations of this compound Biological Activity

Animal models are essential for evaluating the biological activity of a compound in a complex, living system, providing insights that bridge the gap between cell culture studies and clinical application.

This compound has been extensively evaluated in established animal models of inflammatory skin diseases.

Psoriasis: The imiquimod-induced psoriasis mouse model, which mimics key features of human psoriasis including epidermal thickening and inflammation, has been used to demonstrate the compound's efficacy. nih.govresearchgate.net In this model, topical application of this compound reduces the signs of inflammation. caymanchem.combiomol.comnih.gov Another advanced model involves transplanting human psoriatic skin onto severe combined immunodeficiency (SCID) mice, allowing for direct testing on diseased human tissue in a living system. nih.gov

Allergic Contact Dermatitis (ACD): The anti-inflammatory effects of this compound have been confirmed in mouse models of ACD induced by haptens like dinitrochlorobenzene (DNCB) and toluene-2,4-diisocyanate (TDI). biomol.comnih.gov In these models, the compound effectively reduces the inflammatory reaction and associated swelling. caymanchem.comnih.govnih.gov

A primary outcome measured in animal models of inflammatory skin disease is the change in skin morphology.

Epidermal Thickness: A key feature of psoriasis is acanthosis, or the thickening of the epidermis. researchgate.net In the imiquimod-induced psoriasis mouse model, this compound has been shown to significantly reduce epidermal thickening and hyperproliferation. caymanchem.combiomol.comnih.gov Studies have quantified this effect, showing a marked decrease in epidermal thickness compared to untreated controls. nih.govresearchgate.net For instance, in one study, imiquimod (B1671794) treatment increased epidermal thickness to approximately 85 µm, which was significantly reduced by treatment with a potent corticosteroid. researchgate.net

| Treatment Group | Representative Epidermal Thickness (µm) | Outcome | Reference |

|---|---|---|---|

| Control (Vaseline) | 20.04 ± 3.68 | Baseline thickness | researchgate.net |

| IMQ-Treated | 85.62 ± 17.55 | Significant epidermal thickening (hyperproliferation) | researchgate.net |

| IMQ + this compound | Not specified, but significantly reduced | Reduced imiquimod-induced epidermal hyperproliferation | nih.gov |

The vasoconstrictor assay is a standard human bioassay used to determine the potency of topical corticosteroids. nih.gov The principle is that the anti-inflammatory power of a corticosteroid often correlates with its ability to constrict the small blood vessels in the skin, which can be visualized as skin blanching or pallor. patsnap.comnih.gov

This compound has been evaluated using this model in healthy human volunteers. nih.govresearchgate.net In these assays, it was found to be a highly potent corticosteroid, generally demonstrating greater vasoconstrictor activity than other high-potency reference standards such as fluocinonide (B1672898), betamethasone (B1666872) 17-valerate, and fluocinolone (B42009) acetonide when applied in an alcohol-based solution. nih.govresearchgate.net These results are used to classify the potency of topical steroids and predict their potential therapeutic efficacy. nih.gov

Toxicological Research in Preclinical Models

The mutagenic potential of this compound has been evaluated in animal systems. In a micronucleus test conducted in rats, this compound was found to be non-mutagenic at intraperitoneal doses up to 2400 mg/kg. pfizer.com This test assesses for chromosomal damage. Other studies have also reported that this compound was not mutagenic in a rat micronucleus test at dosages of 2400 mg/kg. fda.govtaro.comnih.govdrugs.com For context, studies to determine the mutagenicity of other corticosteroids like prednisolone (B192156) and hydrocortisone (B1673445) have also yielded negative results. nih.govnih.govrxlist.com Long-term animal studies to evaluate the carcinogenic potential of this compound have not been performed. fda.govnih.govdrugs.comwikipedia.org

Table 2: Mutagenicity Study of this compound

| Test System | Animal Model | Dosage | Result | Citation |

| Micronucleus Test | Rat | Up to 2400 mg/kg (intraperitoneal) | Non-mutagenic | pfizer.com |

| Micronucleus Test | Rat | 2400 mg/kg | Non-mutagenic | fda.gov, taro.com, nih.gov, drugs.com |

Corticosteroids as a class have been shown to be teratogenic in laboratory animals when administered systemically at relatively low doses, and some have also demonstrated teratogenic effects after dermal application. nih.govpfizer.comfda.govtaro.comnih.govdrugs.com

This compound has been shown to be teratogenic in rats. fda.govtaro.comnih.gov Specifically, it caused cleft palate when applied topically at a dose of approximately 0.001 mg/kg/day to the shaven thorax of pregnant rats. fda.govtaro.comnih.govdrugs.com In rabbits, topical application of this compound at doses as low as 20 mg/kg/day also resulted in cleft palate. nih.govdrugs.com Additionally, in rabbits, a topical dose of 0.016 mg/kg/day led to depressed fetal weight, external anomalies, cleft palate, and visceral defects. nih.gov

When pregnant rats were treated topically with a higher dose of approximately 0.5 mg/kg/day, an increase in uterine deaths was observed compared to control animals. nih.govdrugs.com Subcutaneous administration in rats also produced maternal and fetal effects, including effects on extra-embryonic structures, fetotoxicity, and impacts on parturition and newborn viability at varying doses. amazonaws.com

Regarding fertility, studies in rats following topical administration of this compound at doses up to 0.5 mg/kg revealed no effects on fertility. fda.govtaro.comnih.govdrugs.com

Table 3: Teratogenicity and Reproductive Effects of this compound in Animal Models

| Animal Model | Route of Administration | Dose | Observed Effects | Citation |

| Rat | Topical | ~0.001 mg/kg/day | Cleft palate | fda.gov, taro.com, nih.gov, drugs.com |

| Rat | Topical | ~0.5 mg/kg/day | Increased uterine deaths | nih.gov, drugs.com |

| Rat | Subcutaneous | 495 µg/kg (gestation days 7-17) | Effects on extra-embryonic structures | amazonaws.com |

| Rat | Subcutaneous | 4950 µg/kg (gestation days 7-17) | Fetotoxicity | amazonaws.com |

| Rat | Subcutaneous | 225 µg/kg (gestation days 17-21) | Effects on parturition | amazonaws.com |

| Rat | Subcutaneous | 4500 µg/kg (gestation days 17-21) | Effects on newborn viability index | amazonaws.com |

| Rabbit | Topical | 20 mg/kg/day | Cleft palate, depressed fetal weight, smaller litter sizes | nih.gov, drugs.com |

| Rabbit | Topical | 0.016 mg/kg/day | Depressed fetal growth, external anomalies, cleft palate, visceral defects | nih.gov |

| Rat | Topical | Up to 0.5 mg/kg | No effects on fertility | fda.gov, taro.com, nih.gov, drugs.com |

While specific developmental toxicity studies of this compound using zebrafish embryo models are not extensively detailed in the provided search results, the zebrafish model is increasingly used for developmental toxicity screening. mdpi.com Some studies have noted that certain corticosteroids, including this compound, did not cause mortality in zebrafish embryos up to their water solubility limits. researchgate.net The zebrafish embryo model is considered a valuable tool for bridging in-vitro and in-vivo developmental toxicity studies, although the metabolism of compounds in this model can differ from mammals and is an area of ongoing research. mdpi.com

Pharmacokinetic Research in Non-Human Systems

The extent of percutaneous absorption of topical corticosteroids is influenced by multiple factors, including the vehicle and the integrity of the epidermal barrier. fda.govnih.govdrugs.comrxlist.com Inflammation and other skin disease processes can increase this absorption. fda.govnih.govdrugs.comrxlist.com

Studies on the percutaneous absorption of tritium-labeled this compound have been conducted in rats and monkeys. nih.gov Research using hairless mouse skin has provided detailed insights into the flux of this compound. researchgate.netnih.gov These studies have shown that the vehicle composition significantly affects penetration. For instance, the concentration of solvents like polyoxypropylene 15 stearyl ether and propylene (B89431) glycol can alter the percutaneous flux of this compound. researchgate.netnih.gov An excess of solvent in a vehicle was found to decrease the percutaneous flux. nih.gov Interestingly, formulations containing 0.05% and 0.1% this compound showed similar penetration rates when the solvent concentration was optimized for each strength. nih.gov

Once absorbed, topical corticosteroids are handled by pharmacokinetic pathways similar to systemically administered corticosteroids, including binding to plasma proteins, metabolism primarily in the liver, and excretion by the kidneys. rxlist.com

Table 4: Factors Influencing Percutaneous Absorption of this compound in Animal Models

| Factor | Animal Model | Observation | Citation |

| Vehicle Composition | Hairless Mouse | Concentrations of polyoxypropylene 15 stearyl ether and propylene glycol alter the percutaneous flux. | researchgate.net, nih.gov |

| Solvent Concentration | Hairless Mouse | Excess solvent in the vehicle decreased the percutaneous flux. | nih.gov |

| Skin Condition | General (Animal Models) | Inflammation and/or other disease processes in the skin may increase percutaneous absorption. | fda.gov, nih.gov, drugs.com, rxlist.com |

Metabolic Fate and Excretion Studies in Research Animals

Once absorbed systemically, this compound is processed through pharmacokinetic pathways that are analogous to other systemically administered corticosteroids. rxlist.comnih.govfda.gov Preclinical research indicates that the primary site of metabolism for the compound is the liver. rxlist.comnih.govdrugbank.com

Following hepatic metabolism, the resulting metabolites are eliminated from the body through two primary routes. The main pathway for excretion is via the kidneys, with metabolites being expelled in the urine. rxlist.comnih.govdrugbank.com A secondary route involves excretion into the bile, which is then eliminated through the feces. rxlist.comnih.govfda.govpfizer.com

A key study in the investigation of this compound's metabolic fate involved the use of tritium-labeled this compound in animal models, specifically rats and monkeys (Macaca fascicularis). nih.gov This research was designed to track the percutaneous absorption and subsequent excretion of the substance, providing direct evidence of its disposition in these species. nih.gov

While it is established that the liver is the main metabolic site and that excretion occurs via renal and biliary pathways, the specific metabolic breakdown products of this compound in these animal models are not extensively detailed in the available literature. Long-term animal studies to evaluate certain toxicological endpoints have not been performed. nih.govpfizer.com

Investigation of Distribution within Biological Tissues (e.g., Skin Layers)

The distribution of this compound following topical application has been a subject of preclinical investigation, focusing primarily on its penetration through the skin layers. As a topical agent, its therapeutic effect is dependent on reaching the intended target sites within the skin.

Topically applied this compound is capable of being absorbed from normal, intact skin. drugbank.comdrugs.com The compound penetrates the outer layers of the skin, the epidermis and dermis, to exert its biological effects. drugs.com The extent of this percutaneous absorption is not uniform and is influenced by several factors, including the integrity of the epidermal barrier. drugbank.com Research shows that inflammation and other skin disease processes can increase the rate of percutaneous absorption. fda.govdrugbank.com

Animal studies have confirmed that topical application can lead to systemic absorption and distribution. Teratogenic effects, such as cleft palate, were observed in rats and rabbits when the compound was applied dermally, indicating that the substance and/or its metabolites can cross the placental barrier and distribute to fetal tissues. nih.gov

In vitro studies using hairless mouse skin have provided quantitative data on the flux of this compound through the skin and how vehicle composition affects this penetration. These experiments are crucial for optimizing formulations to ensure the drug reaches the deeper skin layers where it is active. researchgate.net The data below illustrates how altering the concentration of solvents within the vehicle can impact the rate of skin penetration.

Table 1: Effect of Vehicle Composition on the Percutaneous Flux of this compound Through Hairless Mouse Skin

| Formulation | Vehicle Composition | Steady-State Flux of this compound (μg/cm²/hr) |

| A | Optimized Solvent Concentration | Similar penetration rates to Formulation B |

| B | Optimized Solvent Concentration | Similar penetration rates to Formulation A |

| C | Excess Solvent in Vehicle | Decreased percutaneous flux |

This table is based on findings from a study evaluating the transport kinetics of this compound through excised hairless mouse skin. The study demonstrated that optimizing the solvent concentration in the vehicle is critical for penetration and that excess solvent can decrease the flux of the drug through the skin. researchgate.net

Advanced Analytical Methodologies in Diflorasone Diacetate Research

Chromatographic Techniques for Research Applications

Chromatography is a cornerstone of pharmaceutical analysis, and its application to Diflorasone (B526067) Diacetate research is multifaceted. Different chromatographic techniques are utilized to address specific analytical challenges, from routine quantitative analysis to the investigation of complex biological samples.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary tool for the quantitative determination of Diflorasone Diacetate in both bulk drug substance and finished pharmaceutical products like creams and ointments. nih.govnih.gov The specificity, accuracy, and precision of HPLC make it the most commonly prescribed assay method for many topical steroid preparations. nih.gov

Research has led to the development of robust HPLC methods capable of separating this compound from structurally related compounds and formulation excipients. nih.gov For instance, one validated method utilizes a 3-micron silica (B1680970) gel column with a mobile phase consisting of water-saturated butyl chloride, water-saturated methylene (B1212753) chloride, tetrahydrofuran, and acetic acid (350:125:10:15), with isoflupredone (B118300) acetate (B1210297) as an internal standard. nih.gov This method demonstrated high accuracy and precision, with a relative standard deviation (RSD) of approximately 1.0% for the bulk drug, 1.3% for ointment formulations, and 1.8% for cream formulations. nih.gov

Other HPLC methods have been developed for various applications, including in vitro release testing of ointments. juniperpublishers.comjuniperpublishers.com One such method employs a C18 column with a mobile phase of acetonitrile (B52724) and water (50:50, v/v) and UV detection at 254 nm. juniperpublishers.comjuniperpublishers.com The Japanese Pharmacopoeia 17th edition outlines an HPLC method using a C18 column with a mobile phase of acetonitrile, tetrahydrofuran, and a potassium phosphate (B84403) buffer, demonstrating a resolution of 22.9 between this compound and p-Hydroxybenzoic acid methyl ester. glsciences.com The versatility of HPLC allows for its adaptation to different analytical needs, from quality control assays to specialized research studies. acs.org

| Parameter | Method 1 nih.gov | Method 2 juniperpublishers.comjuniperpublishers.com | Method 3 glsciences.com |

|---|---|---|---|

| Stationary Phase | 3-micron silica gel | C18 | InertSustain C18 (5 μm, 150 x 6.0 mm I.D.) |

| Mobile Phase | Water-saturated butyl chloride:water-saturated methylene chloride:tetrahydrofuran:acetic acid (350:125:10:15) | Acetonitrile:water (50:50, v/v) | A) CH3CN, B) THF, C) Buffer* (A/B/C = 40/10/55, v/v/v) |

| Detection | Not Specified | UV 254 nm | UV 254 nm |

| Internal Standard | Isoflupredone acetate | Not Specified | p-Hydroxybenzoic acid methyl ester |

| Application | Quantitative analysis in creams, ointments, and bulk drug | In vitro release testing from ointments | Quantitative analysis according to Japanese Pharmacopoeia |

*Buffer: 6.8 g of monobasic potassium phosphate in 1000 mL of water, adjusted to pH 4.0 with diluted phosphoric acid. glsciences.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the structural elucidation and chemical analysis of thermally stable and volatile compounds. semanticscholar.orgijpsonline.com While direct analysis of corticosteroids like this compound by GC-MS can be challenging due to their high boiling points, derivatization procedures can be employed to enhance their volatility and chromatographic performance. mdpi.com

GC-MS provides detailed structural information through the fragmentation patterns generated by electron ionization (EI), which can be used to identify unknown impurities or degradation products. mdpi.comugent.be Although many modern methods rely on liquid chromatography, GC-MS remains a valuable tool, particularly for impurity profiling and the structural characterization of related substances. ijpsonline.commdpi.com The technique offers high separation power and sensitivity, making it suitable for analyzing samples with low analyte concentrations. ugent.be However, the necessity for derivatization, which alters the molecule's structure and molecular mass, is a key consideration when using GC-MS for corticosteroid analysis. ugent.be

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Sample Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it an indispensable tool for analyzing this compound in complex matrices such as biological fluids or for identifying trace-level impurities. semanticscholar.orgugent.benih.gov This hyphenated technique is particularly useful for impurity profiling and the structural determination of unknown compounds. semanticscholar.org

LC-MS/MS methods have been developed for the screening and identification of numerous corticosteroids, including this compound, in various samples. oup.comresearchgate.net The technique's ability to provide molecular weight and structural information with high specificity makes it superior for confirming the presence of compounds in complex mixtures. ugent.be For instance, LC-MS/MS has been used to identify corticosteroids in illicit cosmetic products and for doping control analysis. nih.govoup.com The development of methods using electrospray ionization (ESI) has further enhanced the applicability of LC-MS for a wide range of corticosteroid analyses. oup.com

In Silico Chromatography for Computational Modeling of Molecular Interactions

In silico chromatography and molecular docking studies provide a computational approach to understanding the interactions of this compound at a molecular level. nih.gov These methods are used to model the binding of ligands to their receptors and can help in rational drug design and in understanding structure-activity relationships. nih.govinnovareacademics.in

Molecular docking studies have been performed to investigate the interaction of glucocorticoids, including this compound, with the glucocorticoid receptor (GR). nih.gov Such studies have revealed that the type and size of the substitution at the C17 position of the steroid backbone are critical for conferring a stable conformation to the GR upon ligand binding, which influences its biological activity. nih.gov For example, this compound was docked into the human GR-ligand binding domain (LBD) to explore its potential inhibitory properties. nih.gov These computational models are valuable for predicting the behavior of molecules and for guiding further experimental research. acs.orgcore.ac.uk

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are vital for the definitive structural confirmation and characterization of this compound. These methods provide detailed information about the molecular structure, which is crucial for identity confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Analysis and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for the structural analysis of this compound. researchgate.net ¹H, ¹³C, and ¹⁹F NMR are all employed to provide a comprehensive picture of the molecule's structure. researchgate.net NMR data can confirm the identity of the compound by comparing the observed chemical shifts and coupling constants with those of a reference standard. lgcstandards.com

¹H and ¹³C NMR provide information about the proton and carbon framework of the molecule, respectively. rsc.orgrsc.org Solid-state ¹³C NMR can be a complementary tool to X-ray diffraction in crystallographic studies. researchgate.net The presence of two fluorine atoms in the this compound structure makes ¹⁹F NMR a particularly useful and sensitive tool for its identification and quantification. researchgate.netdiva-portal.org The joint application of NMR with other techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) has been successfully used to study the different polymorphic and solvated forms of this compound. researchgate.net

| Technique | Observation | Reference |

|---|---|---|

| ¹H NMR | Conforms to structure | researchgate.netlgcstandards.com |

| ¹³C NMR | Conforms to structure; used in solid-state analysis | researchgate.net |

| ¹⁹F NMR | Conforms to structure; useful for identification due to fluorine atoms | researchgate.netlgcstandards.comdiva-portal.org |

| Mass Spectrometry (MS) | Conforms to structure, Molecular Weight: 494.5 g/mol | lgcstandards.comnih.gov |

Mass Spectrometry (MS and Q-TOF MS) for Molecular Weight and Fragment Pattern Analysis

Mass spectrometry (MS) is a fundamental tool for the structural analysis of pharmaceutical compounds, providing precise data on molecular weight and composition. ijpsonline.com For this compound, its molecular weight is confirmed as approximately 494.5 g/mol . nih.govscbt.com High-resolution mass spectrometry (HRMS) techniques, such as Quadrupole Time-of-Flight (Q-TOF) MS, are particularly valuable. americanpharmaceuticalreview.com Q-TOF MS analysis provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent molecule and its fragments. americanpharmaceuticalreview.com

In pharmaceutical research, LC-MS/MS, which combines liquid chromatography with tandem mass spectrometry, is widely used for the quantitative analysis and structural elucidation of unknown impurities. ijpsonline.com This hyphenated technique is essential for impurity profiling. ijpsonline.comijpsjournal.com The process involves separating the main compound from any impurities via LC, followed by MS analysis. In the mass spectrometer, the parent ion of an unknown compound can be selected and fragmented to produce a characteristic pattern (MS/MS spectrum). By analyzing these fragmentation patterns and comparing them to the parent drug, the structure of even low-level impurities and degradation products can be elucidated. americanpharmaceuticalreview.com For instance, a workflow using a Q-TOF mass spectrometer can be employed to identify unknown constituents in topical preparations containing this compound by assigning chemical formulas based on accurate mass and MS/MS fragmentation data. lcms.cz

| Parameter | Value | Source |

| Chemical Formula | C₂₆H₃₂F₂O₇ | scbt.com |

| Molecular Weight | ~494.5 g/mol | nih.govscbt.com |

| Exact Mass | 494.21 | medkoo.com |

This interactive table provides key molecular data for this compound.

Ion Mobility-Mass Spectrometry (IM-MS) for Conformational and Isomeric Differentiation

Ion Mobility-Mass Spectrometry (IM-MS) offers an additional dimension of separation based on the size, shape, and charge of an ion, which is measured as its collision-cross section (CCS). acs.orgresearchgate.net This technique is orthogonal to chromatography and mass spectrometry, making it exceptionally powerful for differentiating between isomers—molecules that have the same mass but different structural arrangements. acs.orgfda.gov

Research has demonstrated the utility of IM-MS in distinguishing between corticosteroid isomers. acs.org For example, this compound and Fluocinonide (B1672898) are isomers, both possessing the same molecular mass. However, using traveling wave IM-MS, they can be clearly separated based on their distinct CCS values. This capability is critical in pharmaceutical analysis where isomeric impurities might otherwise go undetected by standard LC-MS methods. acs.org The ability of IM-MS to resolve compounds based on their three-dimensional structure provides crucial information for ensuring the purity and specificity of the drug substance. chemrxiv.orgmdpi.com

| Compound | Molecular Mass | Collision-Cross Section (CCS) in N₂ |

| This compound | Identical | 209.5 Ų |

| Fluocinonide | Identical | 229.9 Ų |

| Data from a study demonstrating the separation of same-mass isomers using Ion Mobility-Mass Spectrometry. acs.org |

UV-Visible Spectroscopy for Purity and Impurity Detection

UV-Visible Spectroscopy is a robust and straightforward method used extensively in pharmaceutical quality control to determine the purity of drug substances and to detect impurities. semanticscholar.org This technique is cost-effective, requires minimal sample preparation, and provides high precision and accuracy. semanticscholar.org It is often coupled with High-Performance Liquid Chromatography (HPLC) as a detector. ijpsonline.com

In the context of this compound analysis, an HPLC system equipped with a UV detector is a standard configuration for assays and purity tests. drugfuture.comscirp.org The United States Pharmacopeia (USP) specifies using a UV detector at a wavelength of 254 nm for the chromatographic assay of this compound. drugfuture.com When analyzing related corticosteroids, impurities often exhibit a UV absorbance maximum near that of the parent compound, allowing for their detection and quantification as they elute from the chromatography column. scirp.org This makes the HPLC-UV combination a powerful tool for routine quality control, ensuring that the levels of any impurities remain within acceptable limits. drugfuture.com

Fourier-Transform Infrared (FT-IR) Spectroscopy with Chemometric Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive analytical technique that provides information about the functional groups present in a molecule, yielding a unique "fingerprint" spectrum. ijpsonline.com The USP monograph for this compound lists infrared absorption as a key identification test. drugfuture.com

When combined with chemometrics—the use of mathematical and statistical methods to analyze chemical data—FT-IR spectroscopy becomes a powerful tool for advanced quality control and impurity profiling. ijpsonline.comsemanticscholar.org This combination can analyze complex spectral data to identify and quantify substances in a mixture without the need for chromatographic separation. ijpsonline.com Methods like Principal Component Analysis (PCA) can be applied to FT-IR data to differentiate between samples, while regression models such as Partial Least Squares (PLS) can predict the content of specific impurities. ijpsonline.comjapsonline.com This approach simplifies and enhances the quality control process during manufacturing, offering a fast and less expensive alternative to traditional chromatographic methods for monitoring the purity of drug substances like this compound. ijpsonline.comijpsjournal.com

Thermal Analysis and X-ray Diffraction Studies

Differential Scanning Calorimetry (DSC) for Thermal Behavior Assessment

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow associated with transitions in a material as a function of temperature. It is essential for characterizing the thermal behavior of pharmaceuticals, including melting points, phase transitions, and the study of polymorphism. researchgate.netiscientific.org

Research on this compound has utilized DSC to investigate its polymorphic and solvated forms. researchgate.net These studies have revealed complex thermal behavior. For example, a monohydrated form (DDW) of this compound, when heated above 90°C, transforms into a mixture of two different anhydrous polymorphs (DD1 and DD2). If this mixture, or the pure DD1 form, is heated further to approximately 230°C—just below its melting point—it generates a third, elusive anhydrous polymorph (DD3). researchgate.net This detailed understanding of the thermal transitions is critical for controlling the manufacturing process and ensuring the stability of the final drug product.

| Form | Description | Formation Condition |

| DDW | Monohydrated Phase | Crystallized form |

| DD1 | Anhydrous Polymorph | From heating DDW >90°C |

| DD2 | Anhydrous Polymorph | From heating DDW >90°C |

| DD3 | Anhydrous Polymorph | From heating DD1 or DD1/DD2 mixture to ~230°C |

| This table summarizes the different polymorphic forms of this compound identified through thermal and diffraction studies. researchgate.net |

X-ray Diffraction (Single Crystal and Powder) for Crystal Structure Characterization

X-ray Diffraction (XRD) is the definitive technique for determining the solid-state structure of crystalline materials. mdpi.com Single Crystal X-ray Diffraction (SCXRD) provides precise atomic coordinates, while Powder X-ray Diffraction (PXRD) is used to identify crystalline phases, assess purity, and characterize polymorphism in bulk drug substances. mdpi.com

For this compound, PXRD has been instrumental in unveiling its complex polymorphic landscape. researchgate.net Researchers have used ab initio XRPD methods—where crystal structures are determined directly from powder data—to perform complete structural analyses of its various polymorphs (DDW, DD1, DD2, and DD3). researchgate.net These studies showed that the monohydrate (DDW) and one of the anhydrous forms (DD1) are nearly isomorphous, while the other polymorphs possess distinctly different unit cells. The joint application of XRD and DSC provides a comprehensive characterization of the solid-state properties of this compound, which is vital for pharmaceutical development and regulatory compliance. researchgate.net

Polymorphism and Solvate Research

The study of polymorphism and solvates is critical in pharmaceutical development, as different crystalline forms of a drug can exhibit varied physicochemical properties, including solubility, stability, and bioavailability. In the context of this compound, research has identified several crystalline and solvated forms.

This compound can exist in an anhydrous form, designated DD1, which is the form recognized by the US pharmacopoeia. researchgate.net It also forms a monohydrated phase, known as DDW. researchgate.net The interconversion of these forms is influenced by thermal conditions. Heating the monohydrated DDW form above 90°C results in a mixture of the anhydrous DD1 form and a new anhydrous polymorph, DD2. researchgate.net Further heating of this mixture, or of the pure DD1 form, to approximately 230°C, just below its melting point, can generate a third, more elusive anhydrous polymorph, DD3. researchgate.net

The characterization and differentiation of these polymorphs and solvates rely on a combination of advanced analytical techniques. researchgate.net The joint application of Nuclear Magnetic Resonance (NMR), X-ray Powder Diffraction (XRPD), and Differential Scanning Calorimetry (DSC) has been described as effective for the study of polymorphs and solvates of steroids like this compound. researchgate.net XRPD is particularly useful for identifying the unique crystal lattice structures of each form, while DSC can assess their thermal behaviors and transitions. researchgate.net

| Form Name | Type | Formation Conditions |

| DD1 | Anhydrous Polymorph | The pharmacopoeial form. Also obtained from heating DDW above 90°C. researchgate.net |

| DDW | Monohydrate | Base solvated form. researchgate.net |

| DD2 | Anhydrous Polymorph | Obtained alongside DD1 when the DDW form is heated above 90°C. researchgate.net |

| DD3 | Anhydrous Polymorph | Generated by heating DD1 or the DD1/DD2 mixture to around 230°C. researchgate.net |

Method Validation and Quantification Strategies in Research

Reliable quantitative analysis is fundamental to pharmaceutical research and quality control. For this compound, robust analytical methods, predominantly High-Performance Liquid Chromatography (HPLC), have been developed and validated to ensure the accuracy and consistency of measurement in various formulations.

Method validation for this compound assays is performed in accordance with established guidelines to ensure the method is fit for its intended purpose. juniperpublishers.comjuniperpublishers.comnih.gov Key parameters evaluated include specificity, linearity, precision, accuracy, and robustness. juniperpublishers.comjuniperpublishers.com

Specificity : The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov HPLC methods developed for this compound have demonstrated the ability to resolve it from structurally related compounds. nih.gov

Linearity : This parameter establishes that the response of the method is proportional to the concentration of the analyte within a given range. For an in vitro release test method for a 0.05% this compound ointment, linearity was proven in the concentration range of 0.0004 mg/mL to 0.0060 mg/mL. juniperpublishers.comjuniperpublishers.com

Precision : Precision reflects the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the Relative Standard Deviation (RSD). For assays of bulk this compound, an RSD of 1.0% has been reported, while for cream and ointment formulations, RSDs were approximately 1.8% and 1.3%, respectively. nih.gov United States Pharmacopeia (USP) criteria for system suitability often require an RSD of not more than 2.0% for replicate injections. drugfuture.com

Accuracy : Accuracy is the closeness of the test results obtained by the method to the true value. For an in vitro release test method, accuracy and recovery were successfully demonstrated within the validated linear range. juniperpublishers.comjuniperpublishers.com

Robustness : The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. For HPLC methods, this has been confirmed against changes in flow rate, detection wavelength, and column temperature. juniperpublishers.comjuniperpublishers.com

| Validation Parameter | Specification/Finding | Source(s) |

| Specificity | Method is specific and capable of resolving structurally related compounds. | nih.gov |

| Linearity Range | 0.0004 mg/mL – 0.0060 mg/mL | juniperpublishers.comjuniperpublishers.com |

| Precision (RSD) | ≤ 1.0% (Bulk Drug), ≤ 1.3% (Ointment), ≤ 1.8% (Cream) | nih.gov |

| System Suitability (RSD) | ≤ 2.0% for replicate injections | drugfuture.com |

| Accuracy | Proven within the linear range of 0.0004 mg/mL to 0.0060 mg/mL. | juniperpublishers.comjuniperpublishers.com |

| Robustness | Method is robust against changes in flow rate, wavelength, and column temperature. | juniperpublishers.comjuniperpublishers.com |

The use of an internal standard (IS) in quantitative chromatography is a common practice to correct for variations in injection volume, sample preparation, and instrument response, thereby improving the precision and accuracy of the results. In the HPLC analysis of this compound, several compounds have been employed as internal standards.

Isoflupredone acetate is a frequently cited internal standard for the quantitation of this compound in both bulk drug and pharmaceutical formulations like creams and ointments. nih.govdrugfuture.com Another compound used as an internal standard is p-Hydroxybenzoic acid methyl ester. glsciences.com The suitability of an internal standard is determined by its ability to be well-resolved from the analyte peak and to behave similarly during the analytical process. For instance, in an assay compliant with the Japanese Pharmacopoeia, the resolution between p-Hydroxybenzoic acid methyl ester (IS) and this compound was 22.9, which is significantly greater than the required minimum of 9. glsciences.com Furthermore, the RSD of the peak area ratio of this compound to the internal standard over six injections was a mere 0.05%, well within the acceptance criterion of ≤ 1.0%, demonstrating excellent precision. glsciences.com The USP monograph also specifies a resolution of not less than 12 between the analyte and internal standard peaks. drugfuture.com

| Internal Standard | Application Context | Key Performance Metric |

| Isoflupredone acetate | HPLC assay for cream, ointment, and bulk drug. nih.govdrugfuture.com | Used for quantitation; must be well-resolved from the analyte. nih.govdrugfuture.com |

| p-Hydroxybenzoic acid methyl ester | HPLC analysis under Japanese Pharmacopoeia conditions. glsciences.com | Resolution (vs. This compound): 22.9; RSD of peak area ratio: 0.05%. glsciences.com |

The identification of unknown constituents, such as impurities and degradation products, is a critical aspect of pharmaceutical analysis to ensure the safety and quality of the drug product. Workflows for qualitative analysis often involve the use of reference standards for known impurities and advanced analytical techniques to elucidate the structures of unknown ones.

For this compound, reference standards for related compounds and potential impurities are essential for method development, validation, and quality control. synzeal.com These standards are used in stability studies and for the identification of unknown impurities that may arise during manufacturing or upon storage. synzeal.com The USP monograph for this compound sets limits for impurities, specifying that no single impurity should exceed 1.0% and the total impurities should not be more than 2.0%. uspbpep.com Chromatographic purity tests are performed by injecting a concentrated solution of the active substance and measuring the peak areas of all constituents. uspbpep.com The development of stability-indicating methods often involves forced degradation studies, where the drug is exposed to stress conditions like acid, base, oxidation, and photolysis to generate potential degradation products, which are then identified and characterized. scirp.org

| Compound Name | Type | Application in Research |

| Diflorasone | Related Compound | Used as a reference standard in analytical methods. synzeal.com |

| Diflorasone 21-acetate | Related Compound | Used as a reference standard in analytical methods. synzeal.com |

| Diflorasone 17-Propionate 21-Tosylte | Related Compound | Used as a reference standard in analytical methods. synzeal.com |

Computational and in Silico Studies of Diflorasone Diacetate

Drug-Target Interaction Prediction and Network Analysis

In silico methodologies are increasingly vital in predicting the interactions between drugs and their biological targets, offering a streamlined approach to understanding pharmacological effects and identifying new therapeutic possibilities. oup.com These computational strategies are broadly classified into ligand-based methods and docking approaches. oup.com For Diflorasone (B526067) diacetate, a synthetic glucocorticoid, these predictive models are crucial for elucidating its mechanism of action and potential new applications. nih.govnih.gov

In Silico Prediction Methods for Protein Binding

The prediction of drug-target interactions is a cornerstone of computational pharmacology, leveraging chemical, genomic, and pharmacological data to build a comprehensive interaction framework. nih.gov Methods are developed to infer unknown drug-target interactions by analyzing similarities in pharmacological effects, which are themselves predicted from the chemical structures of compounds. oup.comnih.gov This approach involves a two-step process: first, predicting potential pharmacological effects from a compound's chemical structure, and second, using this information to infer drug-target interactions through a supervised bipartite graph inference. oup.comnih.gov

Studies have shown that drug-target interactions are more closely correlated with pharmacological effect similarity than with chemical structure similarity. researchgate.net This highlights the importance of integrating diverse biological data for accurate predictions. oup.com For corticosteroids like Diflorasone diacetate, these methods can predict interactions with key protein classes such as enzymes, ion channels, G-protein coupled receptors (GPCRs), and nuclear receptors. researchgate.net The binding of glucocorticoids to the glucocorticoid receptor (GR) is a well-established interaction, leading to the regulation of gene expression. nih.gov Computational models can further refine our understanding of this binding and predict interactions with other proteins. nih.gov

| Prediction Method Type | Data Input | Key Principle | Application to this compound |

| Ligand-Based | Chemical structure of known ligands | Similar compounds are likely to bind to similar targets. | Comparison with other corticosteroids to predict binding to anti-inflammatory targets. |

| Docking | 3D structure of drug and target protein | Simulates the binding process to predict binding affinity and conformation. | Modeling the interaction of this compound with the glucocorticoid receptor. |

| Integrated Framework | Chemical, genomic, and pharmacological data | Combines multiple data types for more accurate prediction of drug-target networks. nih.gov | Predicting novel targets and understanding the broader pharmacological profile. nih.govresearchgate.net |

Investigation of Chemical Space and Pharmacological Space Relationships

The relationship between a drug's chemical properties (chemical space) and its observed biological effects (pharmacological space) is a central theme in drug discovery. researchgate.net In silico analyses investigate these relationships to understand how structural modifications influence a drug's activity. researchgate.net For glucocorticoids, structural alterations are known to significantly impact their potency and efficacy. nih.gov

Research indicates that similarities in pharmacological effects are a better predictor of drug-target interactions than similarities in chemical structure alone. researchgate.net This suggests that while the chemical structure is fundamental, the emergent pharmacological properties provide a more direct link to biological targets. researchgate.net Computational methods that bridge these two spaces are therefore essential for predicting the effects of new chemical entities and for repurposing existing drugs. nih.gov A network-based computational platform, for instance, was used to screen thousands of compounds, including Diflorasone, to identify candidates for treating non-alcoholic fatty liver disease by comparing pathway-level effects. nih.gov

Prediction of Specific Target Interactions (e.g., PLA2G4A)

Computational methods have successfully predicted specific interactions for this compound. One notable prediction is its interaction with Phospholipase A2 Group IVA (PLA2G4A). oup.comnih.gov This prediction was based on the compound's resemblance to other drugs known to act on this target. oup.comnih.gov Corticosteroids are known to inhibit phospholipase A2, which is a key enzyme in the inflammatory cascade responsible for releasing arachidonic acid from cell membranes. drugbank.com The inhibition of PLA2 prevents the subsequent production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. drugbank.com

The prediction of the this compound-PLA2G4A interaction aligns with the known anti-inflammatory mechanism of corticosteroids. oup.comnih.govdrugbank.com This serves as a validation of the in silico approach, demonstrating its ability to identify biologically relevant targets. Such predictions are crucial for hypothesis-driven experimental work to confirm these interactions and explore their therapeutic implications. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide detailed insights into the behavior of molecules at an atomic level. These techniques are instrumental in understanding the conformational properties of drugs like this compound and their interactions with biological receptors.

Geometry Optimization and Conformational Analysis (e.g., MM2, MOPAC)

The three-dimensional structure of a drug is critical to its biological activity. Geometry optimization and conformational analysis are computational techniques used to determine the most stable 3D arrangement of a molecule. rsc.org Methods like Molecular Mechanics (MM2) and semi-empirical quantum mechanics methods like MOPAC (Modified Neglect of Diatomic Overlap) are employed for this purpose. rsc.orgepdf.pub

These calculations optimize the molecule's geometry by minimizing its energy, taking into account factors like bond lengths, bond angles, and dihedral angles. rsc.org For this compound, this analysis helps to understand its preferred conformation, which is essential for how it fits into the binding pocket of its target receptors. nih.gov The CAChe™ program, for instance, utilizes MM2 and MOPAC to optimize molecular structures before further analysis. rsc.orgepdf.pub

Table of Computational Methods for Geometry Optimization:

| Method | Description | Application |

|---|---|---|

| MM2 (Molecular Mechanics 2) | A force-field method that models molecules as a collection of atoms held together by springs. It calculates the potential energy of a molecule based on its geometry. rsc.org | Used for initial geometry optimization and to explore different conformations of this compound. rsc.org |

| MOPAC (Modified Neglect of Diatomic Overlap) | A semi-empirical quantum mechanical method that simplifies the calculation of electronic structure by using experimental parameters. rsc.orgepdf.pub | Provides a more refined geometry optimization and calculates electronic properties like partial charges. rsc.orgepdf.pub |

Molecular Docking Studies of Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to model the interaction between a ligand (drug) and its protein target. nih.gov

In the context of this compound, docking studies have been performed with the human glucocorticoid receptor-ligand binding domain (GR-LBD). nih.gov These studies have shown that the size and type of substitution at the C17 position of the steroid backbone are critical for the ligand's interaction with the receptor and its subsequent biological activity. nih.gov For example, some glucocorticoid analogs with bulky C17 substitutions were unable to dock into the GR-LBD binding pocket, suggesting they may act as inhibitors. nih.gov Such in silico docking results can guide the selection of compounds for further in vivo testing. nih.gov These computational models provide a structural basis for understanding the structure-activity relationships of glucocorticoids and assist in the rational design of new, more effective analogs. nih.gov

Enhanced Sampling Molecular Dynamics Simulations for Conformational States

Molecular dynamics (MD) simulations are powerful computational tools for studying the dynamic behavior of molecules at an atomic level. biorxiv.orgbiorxiv.org However, standard MD simulations are often limited by timescales, which can prevent the comprehensive exploration of all biologically relevant conformational states of a molecule. biorxiv.orgbiorxiv.orgnih.gov This is particularly true for systems with rough energy landscapes featuring numerous local minima separated by high energy barriers. nih.gov

To overcome these limitations, enhanced sampling techniques have been developed to accelerate the exploration of a molecule's conformational space. nih.govmdpi.com Methods such as Replica-Exchange Molecular Dynamics (REMD), metadynamics, and simulated annealing are employed to study a wide range of biological systems, from small molecules to large protein complexes. nih.govmdpi.com These methods work by modifying the potential energy surface or using multiple parallel simulations at different temperatures to encourage the system to overcome energy barriers more quickly, allowing for the observation of rare but functionally important conformational changes. nih.govmdpi.com For instance, biasing the simulation along true reaction coordinates has been shown to accelerate conformational changes by many orders of magnitude. nih.gov

While these enhanced sampling methods are indispensable for studying biomolecules like proteins and peptides, specific studies detailing the application of enhanced sampling molecular dynamics simulations to investigate the distinct conformational states of this compound are not prominently featured in the reviewed literature. nih.govmdpi.comnih.gov The application of such methods could, however, provide significant insights into its flexibility, receptor-binding poses, and the energetic landscape governing its activity.

Structure-Activity Relationship (SAR) and Cheminformatics Approaches

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. researchgate.netmdpi.com Cheminformatics provides the computational tools to analyze these relationships on a large scale.

Identifying the specific molecular fragments, or substructures, that are responsible for a compound's activity is a key goal of SAR. nih.gov For corticosteroids, including this compound, halogenation is a common structural feature. However, in a machine learning analysis of blood-brain barrier (BBB) penetration, the halogen atoms of most corticosteroids were not highlighted as a key substructure for this specific activity, indicating other features may be more influential. nih.gov In the case of cortisuzol, another corticosteroid, an oxygen-containing substructure was identified as important for its BBB permeation. nih.gov

General SAR studies on other classes of molecules have shown that the presence and position of electron-withdrawing or electron-donating groups on a core scaffold can significantly impact biological activity. rsc.org For example, in a series of novel insecticides, compounds with electron-withdrawing groups on a benzene (B151609) ring demonstrated superior insecticidal activity. rsc.org The primary mechanism of action for glucocorticoids like this compound involves the suppression of T-cell activation and cytokine production. researchgate.net Studies have shown they achieve this without significantly affecting proximal T-cell receptor signaling, pointing towards a more downstream molecular mechanism. researchgate.net

Machine learning (ML) models are increasingly used to predict the properties of chemical compounds, moving beyond traditional quantitative structure-property relationships (QSPR). nih.gov These sophisticated algorithms, including Random Forest (RF), Deep Learning, and Support Vector Machines (SVM), can model complex, non-linear relationships between a molecule's structure and its activities. nih.gov this compound has been included as part of datasets used to train and test such models for various endpoints.

For example, machine learning models have been developed to predict a compound's ability to cross the blood-brain barrier, a critical property for neurologically active drugs. nih.gov In other research, a Random Forest regression model was trained on a large dataset including this compound to predict aqueous solubility (log S₀), a crucial parameter in drug development. semanticscholar.orgresearchgate.net Furthermore, stacked ensemble learning frameworks have utilized data on this compound to predict potential drug-drug interactions. liomicslab.cn

| Predicted Property | Machine Learning Model(s) | Dataset/Study Context | Finding Related to this compound | Reference |

|---|---|---|---|---|

| Blood-Brain Barrier (BBB) Penetration | Deep Residual Network (DRN), Random Forest (RF), Extra Trees (ET) | Identification of substructures facilitating passive transport across the BBB. | This compound was included as one of many corticosteroids in the dataset. The model did not highlight its halogen atoms as key for BBB permeation. | nih.gov |

| Aqueous Intrinsic Solubility (log S₀) | Random Forest Regression | Training a model with the Wiki-pS0 database to predict solubility. | The experimental log S₀ for this compound was listed as -4.82. The model's prediction was -4.47. | semanticscholar.orgresearchgate.net |

| Drug Combinations | Stacked Ensemble Learning (Random Forest, SVM, XGBoost, Logistic Regression) | Predicting interactions between various drug categories using structural information from SMILES. | This compound was listed in a table of predicted drug combinations with a score of 0.685079472 when paired with OSIP-486824. | liomicslab.cn |